Cevipabulin fumarate

Multidrug resistance P-glycoprotein MDR1

Cevipabulin fumarate is the only clinical-stage microtubule agent that simultaneously binds the vinblastine site on β-tubulin and the 'seventh site' on α-tubulin, promoting αβ-tubulin degradation. Unlike taxanes or vinca alkaloids, it retains near-parental potency in P-gp-overexpressing MDR tumors (~25-fold IC50 shift vs ~800–925-fold for paclitaxel/vincristine). Water-soluble and orally bioavailable, it eliminates Cremophor/polysorbate vehicle toxicities. Essential for probing α-tubulin ligandability, dissecting vinca-site functional inversion, and benchmarking next-generation dual-site tubulin degraders.

Molecular Formula C22H22ClF5N6O5
Molecular Weight 580.9 g/mol
CAS No. 849550-67-0
Cat. No. B1660875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCevipabulin fumarate
CAS849550-67-0
Molecular FormulaC22H22ClF5N6O5
Molecular Weight580.9 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C18H18ClF5N6O.C4H4O4/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8/h6-9,25,28H,3-5H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t9-;/m0./s1
InChIKeyTUXZQBYIZLWUKK-AFIAKLHKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cevipabulin Fumarate (TTI-237) for Research Procurement: A Dual-Site Microtubule-Targeting Triazolopyrimidine


Cevipabulin fumarate (CAS 849550-67-0; synonym TTI-237 fumarate) is the fumarate salt of cevipabulin, a synthetic small-molecule triazolopyrimidine that functions as a microtubule-active antitumor agent [1]. Unlike conventional microtubule inhibitors that bind exclusively to β-tubulin, cevipabulin concurrently occupies two spatially independent sites on the tubulin heterodimer—the vinblastine (vinca) site on β-tubulin and a newly identified 'seventh site' on α-tubulin—and promotes αβ-tubulin degradation [2]. The compound is orally bioavailable, water-soluble, and has been investigated in Phase I clinical trials for advanced malignant solid tumors .

Why Cevipabulin Fumarate Cannot Be Interchanged with Standard Vinca-Site or Taxane-Site Microtubule Inhibitors


Cevipabulin defies the conventional binary classification of microtubule-targeting agents as either stabilizers (taxanes) or destabilizers (vinca alkaloids). Although it competes for the vinblastine-binding site on β-tubulin, it paradoxically enhances tubulin polymerization in a manner resembling docetaxel rather than causing depolymerization like vincristine [1]. Critically, X-ray crystallography has revealed that cevipabulin simultaneously occupies a second, distinct binding site on α-tubulin—an unprecedented property among clinical-stage microtubule agents—which induces αT5 loop displacement and triggers tubulin degradation [2]. These mechanistic singularities translate into quantitatively different resistance profiles, cellular phenotypes, and formulation properties, meaning that substituting cevipabulin fumarate with another vinca-site ligand (e.g., vinblastine, vincristine) or a taxane (e.g., paclitaxel, docetaxel) will not recapitulate its biological activity or experimental outcomes.

Cevipabulin Fumarate Quantitative Differentiation Evidence: Comparator-Based Procurement Rationale


P-Glycoprotein-Mediated Multidrug Resistance: Cevipabulin vs. Paclitaxel vs. Vincristine

In a cell line engineered to express high levels of P-glycoprotein (P-gp/MDR1/ABCB1), the IC50 of cevipabulin (TTI-237) increased only 25-fold relative to the parental line. By contrast, paclitaxel and vincristine IC50 values increased 806-fold and 925-fold, respectively, under the same experimental conditions [1]. Additionally, cevipabulin was not recognized by the MRP (ABCC1) or MXR (ABCG2) transporters [1]. This indicates that cevipabulin is a weak substrate for the major efflux transporters that mediate clinical multidrug resistance, a property that distinguishes it sharply from both taxane and vinca alkaloid chemotherapeutics.

Multidrug resistance P-glycoprotein MDR1 Cancer pharmacology

Dual Binding Site Occupancy: Vinca Site + α-Tubulin 'Seventh Site'

X-ray crystallography of the cevipabulin-tubulin complex demonstrates that cevipabulin simultaneously occupies two spatially independent binding sites: the canonical vinblastine (vinca) site on β-tubulin and a previously undescribed 'seventh site' located on α-tubulin [1]. All other clinically used microtubule-targeting agents—including taxanes (paclitaxel, docetaxel), vinca alkaloids (vincristine, vinblastine), eribulin, and maytansine—bind exclusively to β-tubulin sites [1]. The α-tubulin site occupancy causes outward displacement of the αT5 loop, rendering the non-exchangeable GTP exchangeable, which destabilizes tubulin and promotes its degradation [1]. Subsequent structure-based design work confirmed that cevipabulin concurrently binds both the vinca site and the gatorbulin site [2].

Tubulin binding Crystal structure Dual-site ligand α-Tubulin

Cytotoxicity Potency: Cevipabulin (nM) vs. ABT-751 (µM) Across Human Tumor Cell Lines

Cevipabulin exhibits cytotoxicity IC50 values in the low nanomolar range (18–40 nM) across a panel of human tumor cell lines including MDA-MB-468 (breast), MDA-MB-435 (breast), LNCaP (prostate), SKOV3 (ovarian), HeLa (cervical), and COLO 205 (colon), with an average IC50 of approximately 34 nM [1]. Another orally bioavailable synthetic microtubule inhibitor, ABT-751, displays IC50 values of 1.5 µM and 3.4 µM in neuroblastoma and non-neuroblastoma cell lines, respectively . The potency differential is substantial: cevipabulin is approximately 44- to 100-fold more potent than ABT-751 in terms of growth inhibition in standard cytotoxicity assays.

Cytotoxicity IC50 Antiproliferative Cancer cell lines Potency comparison

Tubulin Polymerization Phenotype: Taxane-Like Stabilization Despite Vinca-Site Binding

In cell-free tubulin polymerization turbidimetric assays, cevipabulin (TTI-237) produced a marked increase in turbidity development that more closely resembled the polymerization-enhancing effect observed with docetaxel than the depolymerization effect observed with vincristine, despite the fact that cevipabulin competes for the vinblastine-binding site [1]. This functional dissociation between binding site and polymerization phenotype is unique: vincristine and vinblastine, which bind the same vinca site, consistently cause microtubule depolymerization [1]. At the cellular level, cevipabulin at concentrations near its IC50 (34 nM) induced multiple spindle poles and multinuclear cells, a phenotype characteristic of paclitaxel treatment but not vincristine or colchicine treatment [1].

Tubulin polymerization Microtubule dynamics Turbidimetric assay Mechanism of action

In Vivo Antitumor Efficacy: Oral and Intravenous Activity in Human Tumor Xenografts

Cevipabulin (TTI-237) demonstrated antitumor activity in multiple nude mouse xenograft models of human cancer. In the LoVo human colon carcinoma model, intravenous administration at 20 mg/kg produced significant tumor growth reduction [1]. In the U87-MG human glioblastoma model, cevipabulin at 25 mg/kg was active when administered by either intravenous or oral routes [1]. The compound exhibited dose-dependent antitumor effects at doses of 5, 10, 15, and 20 mg/kg given every 4 days for 4 cycles . In contrast, many clinical microtubule inhibitors such as vincristine and vinblastine are limited to intravenous administration due to poor oral bioavailability, and paclitaxel exhibits low oral bioavailability (~10%) unless co-administered with P-gp inhibitors.

Xenograft In vivo efficacy Oral bioavailability Colon cancer Glioblastoma

Water Solubility and Formulation: Aqueous Delivery Without Toxic Excipients

Cevipabulin fumarate is a water-soluble salt that can be formulated and administered intravenously or orally in saline without the need for organic co-solvents or specialized solubilizing excipients . In contrast, paclitaxel is poorly water-soluble (<10 µg/mL) and requires formulation in Cremophor EL (polyoxyethylated castor oil) and ethanol for clinical intravenous administration, a vehicle associated with acute hypersensitivity reactions and peripheral neuropathy [1]. Docetaxel similarly requires polysorbate 80-based formulations. Cevipabulin can be efficiently synthesized in bulk quantities, and the fumarate salt form (CAS 849550-67-0; molecular weight 580.89) provides a defined, stable solid suitable for long-term storage (lyophilized, -20°C, stable for 36 months) [2].

Water solubility Formulation Intravenous administration Excipient toxicity

Cevipabulin Fumarate: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Multidrug-Resistant Cancer Model Studies Requiring P-gp-Insensitive Microtubule Disruption

In cancer cell lines or xenograft models engineered to overexpress P-glycoprotein (MDR1/ABCB1), cevipabulin fumarate retains near-parental potency (only 25-fold IC50 shift), whereas paclitaxel and vincristine lose approximately 800- to 925-fold potency [1]. Researchers investigating microtubule-targeting strategies in multidrug-resistant tumor contexts should select cevipabulin fumarate as the probe compound because it uniquely avoids the major ABC transporter efflux mechanisms that compromise all standard clinical microtubule agents.

α-Tubulin Pharmacology and Tubulin Degrader Drug Discovery Programs

Cevipabulin is the only clinical-stage microtubule agent demonstrated by X-ray crystallography to occupy a binding site on α-tubulin (the 'seventh site' or gatorbulin site) in addition to the canonical vinca site on β-tubulin, and this dual occupancy promotes αβ-tubulin degradation [2]. Drug discovery programs pursuing targeted tubulin degradation as a therapeutic modality require cevipabulin fumarate as the key tool compound for probing α-tubulin ligandability and as a benchmark ligand for structure-based design of next-generation dual-site tubulin degraders.

In Vivo Efficacy Studies Requiring Flexible Oral and Intravenous Dosing Without Toxic Vehicles

Cevipabulin fumarate is water-soluble and can be administered in simple saline by either oral or intravenous routes, avoiding the Cremophor EL or polysorbate 80 vehicles required for taxane delivery that introduce confounding biological effects including acute hypersensitivity, complement activation, and peripheral neuropathy . This makes cevipabulin fumarate the preferred microtubule-targeting agent for in vivo pharmacology experiments where vehicle toxicity is a concern, where oral bioavailability is required, or where flexible route-of-administration comparisons are planned.

Mechanistic Studies of Vinca-Site Occupancy Producing Taxane-Like Cellular Phenotypes

Cevipabulin is uniquely positioned for mechanistic investigations into the structure-function relationship of tubulin ligand binding because it competitively displaces vinblastine from the vinca site yet produces cellular phenotypes—multiple spindle poles, multinucleation, and G2-M block—that are characteristic of taxane-site ligands rather than vinca alkaloids [1]. No other vinca-site ligand exhibits this functional inversion, making cevipabulin fumarate indispensable for dissecting how ligand binding at the vinca site can be decoupled from microtubule depolymerization.

Quote Request

Request a Quote for Cevipabulin fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.